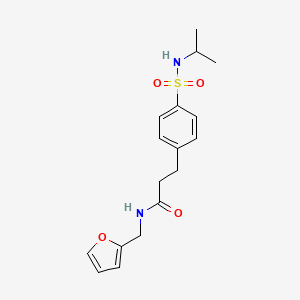
N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, also known as FISP, is a chemical compound that has gained significant attention in the field of scientific research. FISP is a small molecule inhibitor that is used to target specific enzymes and proteins involved in various biological pathways.
作用機序
The mechanism of action of N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide involves its ability to bind to specific enzymes and proteins and inhibit their activity. N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide binds to the active site of these enzymes and proteins, preventing them from carrying out their normal biological functions. This results in the inhibition of various biological pathways that are involved in disease progression.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been shown to induce apoptosis, or programmed cell death. N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has also been shown to inhibit cell proliferation and migration. In inflammation, N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has also been shown to reduce oxidative stress, which is implicated in various diseases.
実験室実験の利点と制限
N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly specific, targeting only specific enzymes and proteins. However, N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide also has some limitations. It may have off-target effects, meaning that it may inhibit the activity of enzymes and proteins that are not the intended target. It may also have limited solubility, which can affect its efficacy in certain experiments.
将来の方向性
There are several future directions for research involving N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide. One area of research is the development of N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide analogs that have improved efficacy and specificity. Another area of research is the identification of new targets for N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide inhibition. Additionally, N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide could be used in combination with other therapies to enhance their efficacy. Further research is needed to fully understand the potential therapeutic applications of N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide.
Conclusion:
In conclusion, N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide is a small molecule inhibitor that has gained significant attention in the field of scientific research. Its ability to target specific enzymes and proteins involved in various biological pathways makes it a promising therapeutic agent for various diseases. The synthesis of N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide is a complex process that requires specialized knowledge and expertise in organic chemistry. N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the potential therapeutic applications of N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide.
合成法
The synthesis of N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include furan-2-carboxaldehyde, N-isopropylsulfamide, and 4-bromoacetophenone. The reaction involves the condensation of these starting materials to form the final product, N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide. The synthesis of N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide is a complex process that requires specialized knowledge and expertise in organic chemistry.
科学的研究の応用
N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been shown to inhibit the activity of specific enzymes and proteins that are involved in these diseases. For example, N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in cancer cell growth and proliferation. N-(furan-2-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has also been shown to inhibit the activity of the protein p38 MAP kinase, which is involved in inflammation.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-13(2)19-24(21,22)16-8-5-14(6-9-16)7-10-17(20)18-12-15-4-3-11-23-15/h3-6,8-9,11,13,19H,7,10,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNHPXSSLJAVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-phenyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7687950.png)
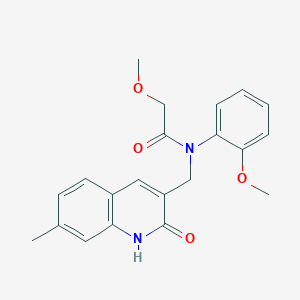

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7687984.png)


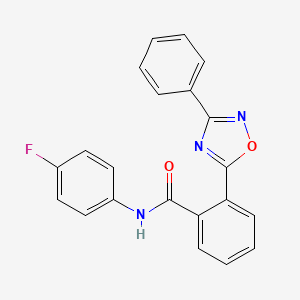
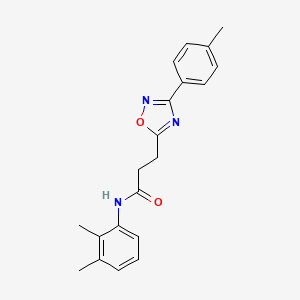
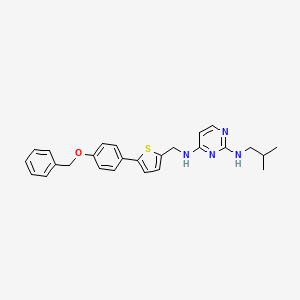
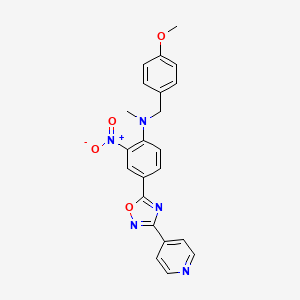

![2-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688044.png)
